Product packaging for Acetosellin(Cat. No.:)

Acetosellin

Cat. No.: B1248242
M. Wt: 394.4 g/mol
InChI Key: ORBXWZSWCVYENA-FKWVPTGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetosellin is an azaphilone compound, a class of fungal polyketides known for their diverse biological activities and vivid pigmentation . It is produced by the marine-derived fungus Epicoccum nigrum . The biosynthesis of this compound is intriguing as it is believed to be formed through the assembly of two polyketide chains, a hypothesis supported by 13C labeling studies on solid cultures . Azaphilones, in general, are of significant interest in therapeutic and drug discovery research due to their complex molecular skeletons . As a research-grade biochemical, this product is labeled "For Research Use Only" (RUO) and is intended for use in laboratory research settings. It is not intended for use in diagnostic procedures or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O6 B1248242 Acetosellin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

(4S,9S)-15-[(1E,3E,5E)-hepta-1,3,5-trienyl]-13-hydroxy-4-(hydroxymethyl)-9-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),12,14-tetraene-8,11-dione

InChI

InChI=1S/C23H22O6/c1-3-4-5-6-7-8-13-9-17(25)19-20-18(13)15-10-14(11-24)28-12-16(15)21(26)23(20,2)29-22(19)27/h3-9,14,24-25H,10-12H2,1-2H3/b4-3+,6-5+,8-7+/t14-,23-/m0/s1

InChI Key

ORBXWZSWCVYENA-FKWVPTGZSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C1=CC(=C2C3=C1C4=C(CO[C@@H](C4)CO)C(=O)[C@]3(OC2=O)C)O

Canonical SMILES

CC=CC=CC=CC1=CC(=C2C3=C1C4=C(COC(C4)CO)C(=O)C3(OC2=O)C)O

Synonyms

acetosellin

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Acetosellin

Phytochemical and Microbiological Investigations Leading to Acetosellin Identification

This compound was first identified as a novel yellow pigment from the mycelium of the mitosporic fungus Cercosporella acetosella. unimi.it This fungus was isolated as a pathogen responsible for leaf spots on the cosmopolitan weed Rumex acetosella, commonly known as sheep's sorrel. unimi.itmdpi.com The investigation was part of a broader effort to identify new bioactive compounds from phytopathogenic fungi. unimi.it The initial discovery involved cultivating the fungus on a large scale using a potato-dextrose-agar (PDA) medium. unimi.it

More recently, new derivatives, this compound A and this compound B, were isolated from Talaromyces pinophilus, an endophytic fungus residing in the plant Perilla frutescens. nih.gov This discovery highlights that the this compound scaffold can be produced by different fungal genera, expanding its known natural sources. nih.govresearchgate.net Azaphilones as a class, including this compound, are known to be produced by a wide range of fungal genera such as Penicillium, Aspergillus, and Chaetomium. researchgate.net The identification process for these compounds relies heavily on detailed spectroscopic analysis, including UV, NMR, and high-resolution mass spectrometry (HR-ESI-MS) to elucidate their complex structures. nih.gov

Table 1: Natural Fungal Sources of this compound and its Derivatives

CompoundFungal SourceHost/SubstrateReference
This compound Cercosporella acetosellaRumex acetosella (Sheep's Sorrel) unimi.it
This compound A Talaromyces pinophilus WRH-1Perilla frutescens (L.) Britt. nih.gov
This compound B Talaromyces pinophilus WRH-1Perilla frutescens (L.) Britt. nih.gov

Advanced Chromatographic Techniques for this compound Isolation and Purification

The purification of this compound from crude fungal extracts necessitates the use of advanced chromatographic techniques to separate it from a complex mixture of other metabolites. unimi.it

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of natural products like this compound. wikipedia.orgoxfordindices.comopenaccessjournals.com It offers high resolution and sensitivity for separating components within a mixture. wikipedia.orgshimadzu.com For compounds such as azaphilones, reversed-phase HPLC is commonly employed. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. oxfordindices.com

A typical HPLC setup for the analysis of fungal pigments includes a pump to deliver the mobile phase, an injector, a column where separation occurs, and a detector (e.g., UV-Vis or Diode Array Detector [DAD]) to identify and quantify the separated compounds. wikipedia.orgshimadzu.com Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information on the eluted compounds, which is crucial for identifying novel derivatives. evotec.com

Table 2: General HPLC Parameters for Azaphilone Analysis

ParameterDescriptionCommon Application
Column Type Reversed-phase (e.g., C18, C8)Separation of moderately polar to nonpolar compounds. chromatographyonline.com
Mobile Phase Gradient of Water and Acetonitrile/MethanolAllows for the separation of compounds with a wide range of polarities. wikipedia.org
Detection UV-Vis or Diode Array Detector (DAD)Azaphilones have characteristic UV-Vis absorbance spectra. unimi.itresearchgate.net
Flow Rate Analytical: 0.5-2.0 mL/min; Preparative: >10 mL/minAdjusted based on column dimension and scale of separation. lcms.cz

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the analyte. wikipedia.orgnih.gov This method is particularly advantageous for the purification of sensitive natural products. nih.gov In CCC, a liquid stationary phase is held in place by a centrifugal field, while a liquid mobile phase is pumped through it. wikipedia.org

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC separation method. nih.gov For separating polar compounds, aqueous two-phase systems are often used. nih.gov High-speed countercurrent chromatography (HSCCC), an advanced form of CCC, has been successfully used for the purification of various fungal pigments, suggesting its applicability for this compound. researchgate.netnih.gov The technique's ability to handle crude extracts and achieve high sample recovery makes it a powerful tool in natural product isolation. wikipedia.org

Preparative-Scale Chromatography Strategies

The goal of preparative-scale chromatography is to isolate larger quantities of a pure compound for further study. chromatographyonline.comrotachrom.com The initial isolation of this compound involved preparative-layer chromatography (PLC) on silica (B1680970) gel after a preliminary fractionation using silica gel column chromatography. unimi.it

Modern preparative-scale strategies often involve scaling up an analytical HPLC method. lcms.cz This requires increasing the column diameter, mobile phase flow rate, and sample injection volume. lcms.cz The objective is to maximize throughput while maintaining adequate resolution to achieve the desired purity. chromatographyonline.com Preparative HPLC systems are equipped with larger columns and pumps capable of delivering high flow rates, along with fraction collectors to automatically collect the purified compound as it elutes. evotec.comlcms.cz These strategies are essential for obtaining the milligram-to-gram quantities of pure this compound needed for comprehensive biological and chemical characterization. evotec.com

Solid-Phase Extraction (SPE) Protocols for this compound Enrichment

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to concentrate and purify analytes from a liquid sample before further analysis. wikipedia.org It operates on the principles of chromatography, using a solid sorbent to retain either the analyte of interest or interfering matrix components. chromatographyonline.com

For the enrichment of this compound from a fungal culture filtrate or mycelial extract, a reversed-phase SPE protocol is typically employed. The general steps are as follows:

Conditioning: The sorbent (e.g., C18) is activated with a strong organic solvent like methanol, followed by equilibration with a weaker solvent like water. chromatographyonline.com

Loading: The aqueous sample extract is passed through the SPE cartridge. This compound, being a moderately nonpolar compound, will be retained on the nonpolar sorbent, while highly polar impurities like salts and sugars pass through. wikipedia.org

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar interferences. chromatographyonline.com

Elution: this compound is eluted from the sorbent using a small volume of a strong, nonpolar organic solvent, such as ethyl acetate (B1210297), acetonitrile, or methanol. wikipedia.org

This process not only purifies the analyte but also concentrates it into a smaller volume of a cleaner solvent, making it more suitable for subsequent high-resolution chromatographic analysis. A more recent development, dispersive solid-phase extraction (d-SPE), used in methods like QuEChERS, offers a faster alternative by mixing the sorbent directly with the sample extract. researchgate.netnih.gov

Crystallization Techniques for High-Purity this compound Acquisition

Crystallization is often the final step in the purification process, designed to obtain a compound in its highest possible purity as a crystalline solid. youtube.com The principle relies on the differences in solubility of the target compound and any remaining impurities in a given solvent at different temperatures. youtube.comyoutube.com

The general procedure for obtaining high-purity this compound crystals involves:

Solvent Selection: An appropriate solvent or solvent system is chosen. The ideal solvent will dissolve this compound when hot but have low solubility for it when cold.

Dissolution: The purified this compound, obtained after chromatography, is dissolved in the minimum amount of the hot solvent to form a saturated solution. youtube.com

Cooling: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, and the solution becomes supersaturated, leading to the formation of crystals. youtube.com Rapid cooling can lead to precipitation of amorphous solid rather than well-defined crystals.

Isolation: The formed crystals are separated from the remaining solvent (mother liquor) by filtration, typically under vacuum.

Drying: The crystals are dried to remove any residual solvent.

In its first isolation, this compound was obtained as a yellow solid with a melting point of 155–160°C, indicating it was acquired in a solid, likely crystalline, form. unimi.it Recrystallization, which involves repeating the process, can be performed to further enhance the purity of the final product. youtube.com

Biosynthetic Pathways and Precursor Analysis of Acetosellin

Investigative Methodologies for Acetosellin Biosynthesis Elucidation

The elucidation of how organisms construct complex molecules like this compound relies on a variety of sophisticated investigative techniques. These methodologies range from feeding isotopically labeled precursors to identify the origin of the carbon backbone to developing specific enzymatic tests that probe individual reaction steps.

Isotopic labeling is a foundational technique used to trace the metabolic fate of simple precursors into complex secondary metabolites. slideshare.netnih.gov For polyketides like this compound, experiments using ¹³C-labeled sodium acetate (B1210297) are crucial for confirming their biosynthetic origin and assembly pattern. thieme-connect.comnih.govasm.org

Fungi synthesize polyketides through the sequential condensation of acetyl-CoA and malonyl-CoA units, a process analogous to fatty acid synthesis. nih.govmdpi.com By feeding the producing organism, such as the marine-derived fungus Epicoccum nigrum, with ¹³C-labeled acetate, researchers can track the incorporation of the labeled carbon atoms into the final this compound structure using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.comnih.gov

In a key study, ¹³C labeling was performed on solid cultures of Epicoccum nigrum to verify the hypothesis that this compound's structure arises from the assembly of two distinct polyketide chains. thieme-connect.com The pattern of ¹³C enrichment observed in the this compound molecule provides direct evidence of the polyketide pathway and confirms which carbon atoms originate from the carboxyl (C-1) or methyl (C-2) position of acetate. nih.govasm.org This method is a state-of-the-art approach for providing valuable information on the biosynthesis of natural products. researchgate.net

Table 1: Isotopic Labeling Precursors for Polyketide Biosynthesis

Labeled PrecursorPurpose in this compound Biosynthesis StudyDetection MethodExpected Outcome
[1-¹³C]sodium acetateTo label the carbon atoms derived from the carboxyl group of acetyl-CoA.¹³C-NMR SpectroscopyEnrichment at alternating carbon positions in both polyketide backbones.
[2-¹³C]sodium acetateTo label the carbon atoms derived from the methyl group of acetyl-CoA.¹³C-NMR SpectroscopyEnrichment at the other set of alternating carbon positions.
[1,2-¹³C]sodium acetateTo demonstrate the intact incorporation of two-carbon acetate units.¹³C-NMR SpectroscopyObservation of coupled ¹³C-¹³C signals (doublets) for adjacent carbons derived from the same acetate unit.

For this compound biosynthesis, assays would need to be developed for the core polyketide synthases (PKSs) and the various tailoring enzymes (e.g., reductases, cyclases) that modify the initial polyketide chains. uni-bonn.de Although specific enzymatic assays for the this compound pathway have not been extensively detailed in the literature, they would likely follow established principles. uni-bonn.deplos.org

These assays often measure the consumption of a substrate or the formation of a product over time. wikipedia.org Common methods include:

Spectrophotometric Assays: These measure changes in light absorbance. For example, if a reaction involves the oxidation or reduction of nucleotide cofactors like NADH or NADPH, the change in absorbance at 340 nm can be monitored. biocompare.com

Fluorometric Assays: These are highly sensitive assays that detect changes in fluorescence. wikipedia.org A synthetic substrate can be designed to release a fluorescent molecule upon being processed by the enzyme of interest. nih.gov

Chromatographic Assays: Methods like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the specific product of an enzymatic reaction from the substrate and other components. wikipedia.org

Developing these assays is essential to confirm the precise function of enzymes identified within the biosynthetic gene cluster and to reconstitute steps of the pathway in vitro. nih.gov

Isotopic Labeling Studies and Tracer Experiments (e.g., <sup>13</sup>C-labeled sodium acetate)

Proposed this compound Biosynthetic Intermediates and Pathways

The biosynthesis of this compound is proposed to originate from the condensation of two different polyketide-derived intermediates. rsc.orgnih.govsemanticscholar.org The pathway highlights a convergent assembly process, which is a sophisticated strategy for building molecular complexity.

The proposed biogenetic pathway is as follows:

Chain Assembly: Two separate polyketide chains are synthesized by polyketide synthases. rsc.orgnih.gov One is a pentaketide (B10854585) (intermediate 311 ) and the other is a tetraketide (intermediate 312 ). rsc.org

Condensation: These two chains condense to form a key intermediate, Epicocconone (310) . rsc.orgnih.govsemanticscholar.org

Final Assembly: Epicocconone then undergoes reduction and subsequent cyclization, which forms the characteristic naphthopyran moiety of the final This compound (309) molecule. rsc.orgnih.gov

This proposed pathway is based on the known chemistry of related azaphilone compounds and is supported by the isotopic labeling data. thieme-connect.comuni-bonn.de

Table 2: Proposed Biosynthetic Intermediates of this compound

Compound NumberCompound Name/TypeProposed Role in Pathway
311Polyketide Intermediate 1First precursor chain (pentaketide). rsc.org
312Polyketide Intermediate 2Second precursor chain (tetraketide). rsc.org
310EpicoccononeCentral intermediate formed by the condensation of 311 and 312. rsc.orgnih.gov
309This compoundFinal product, formed after reduction and cyclization of Epicocconone. rsc.orgnih.gov

Regulation of this compound Biosynthesis in Source Organisms

The biosynthesis of secondary metabolites like this compound in fungi is a complex process, influenced by a variety of genetic and environmental factors. While specific regulatory mechanisms for this compound are not extensively detailed in current research, the general principles governing polyketide and other secondary metabolite production in fungi, particularly in the source organism Epicoccum nigrum, provide a framework for understanding its regulation.

Fungal secondary metabolite biosynthesis is often orchestrated by gene clusters, which contain the genes for the core synthesizing enzymes (like polyketide synthases), tailoring enzymes, and regulatory proteins. The expression of these gene clusters is tightly controlled in response to developmental stages and environmental cues.

Genetic Regulation

The production of azaphilones, the class of compounds to which this compound belongs, is known to be controlled by pathway-specific transcription factors. These regulators, often located within the biosynthetic gene cluster, can activate or repress the expression of the entire set of genes required for the synthesis of the final product. While the specific gene cluster and transcription factors for this compound have not been explicitly identified and characterized in the available literature, research on other fungal polyketides suggests that a similar regulatory logic applies. For instance, studies on other fungi have utilized tools like antiSMASH for genome mining to identify putative secondary metabolite biosynthetic gene clusters. secondarymetabolites.org

Environmental Factors

The production of pigments and other secondary metabolites in Epicoccum nigrum is known to be sensitive to environmental conditions. These factors can significantly impact the growth of the fungus and the activity of the biosynthetic pathways.

Light: Light is a critical environmental cue for many fungi. In Epicoccum nigrum, pigment production is influenced by light. wikipedia.org Studies on the fungus have shown that it can sense and respond differently to various light wavelengths, affecting both growth and sporulation. researchgate.net For example, red light has been observed to promote radial growth. researchgate.net

Temperature: Temperature is another crucial factor. The optimal growth temperature for Epicoccum nigrum is reported to be between 23–28 °C. wikipedia.org Different strains may have slightly different optimal temperature ranges for growth and secondary metabolite production.

pH: The pH of the growth medium also plays a significant role. The ideal pH for the growth of Epicoccum nigrum ranges from 5.0 to 6.0. wikipedia.org

Nutrient Availability: The composition of the growth medium, particularly the sources and availability of carbon and nitrogen, can profoundly affect secondary metabolite production. In fungi, nutrient limitation, such as nitrogen or phosphate (B84403) scarcity, often triggers the onset of secondary metabolism. nih.govmdpi.comresearchgate.netfrontiersin.org For Epicoccum nigrum, different carbon and nitrogen sources have been shown to influence its growth and sporulation. For instance, starch as a carbon source was found to increase radial growth, while sucrose (B13894) influenced sporulation. researchgate.net Among nitrogen sources, peptone was observed to significantly enhance both radial growth and sporulation. researchgate.net

The following table summarizes the influence of various environmental factors on the growth and sporulation of Epicoccum nigrum, which are often linked to secondary metabolite production.

FactorConditionObserved Effect on Epicoccum nigrum
Temperature 23–28 °COptimal for growth wikipedia.org
pH 5.0–6.0Ideal for growth wikipedia.org
Light Red lightEnhanced radial growth researchgate.net
Carbon Source StarchIncreased radial growth researchgate.net
SucroseInfluenced sporulation researchgate.net
Nitrogen Source PeptoneSignificantly increased radial growth and sporulation researchgate.net

Synthetic Approaches to Acetosellin and Its Analogs

Total Synthesis Strategies for Acetosellin

The construction of the intricate architecture of this compound and its analogs necessitates sophisticated and efficient synthetic routes. Research in this area has led to the development of several powerful strategies, often featuring chemoenzymatic and stereodivergent approaches to access these biologically active molecules. nih.govnih.gov

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. nih.govrsc.org The structure of this compound, a reduced azaphilone metabolite isolated from Cercosporella acetosella, possesses a unique naphthopyran skeleton linked to a conjugated polyene chain. researchgate.netunimi.it

A hypothetical retrosynthetic analysis of the this compound core (a 6H-isochromene ring system) would logically disconnect the molecule at key bonds that can be formed using reliable chemical reactions. lookchem.com A common strategy for azaphilone synthesis involves the cycloisomerization of an o-alkynylbenzaldehyde precursor. lookchem.com This leads to a key disconnection of the pyran ring, simplifying the target to a substituted benzaldehyde (B42025) and an alkyne side chain. This approach allows for the introduction of diversity in the side chain through the use of various alkynes in a Sonogashira coupling reaction. lookchem.com

A plausible retrosynthetic pathway for a generic azaphilone core is shown below:

Figure 1: Hypothetical Retrosynthetic Analysis of an Azaphilone Core

Generated mermaid

This retrosynthetic scheme illustrates a common strategy for constructing the azaphilone core, breaking it down into simpler aromatic and alkyne fragments. lookchem.com

Another powerful strategy, particularly for establishing the chiral quaternary center, involves the oxidative dearomatization of a phenolic precursor. nih.gov This has been successfully applied in the synthesis of related azaphilone natural products and represents a key potential step in an enantioselective synthesis of this compound. nih.govcapes.gov.br

The absolute configuration of this compound has been determined, revealing a chiral quaternary center at C-8. researchgate.netunimi.it The control of stereochemistry is therefore a critical aspect of its synthesis. Stereoselective synthesis aims to preferentially form one stereoisomer over another. mdpi.com

A pivotal transformation in the synthesis of many chiral azaphilones is the asymmetric oxidative dearomatization of planar phenolic precursors. nih.gov This method can establish the C-8 stereocenter with high enantioselectivity. Two main approaches have proven effective:

Chiral Small-Molecule Catalysis : Copper-mediated asymmetric dearomatization using chiral ligands, such as (+)-sparteine surrogates, has been employed to synthesize azaphilones like (+)-sclerotiorin with the natural (R)-configuration. capes.gov.brchemistryviews.org

Biocatalysis : Flavin-dependent monooxygenases (FDMOs) have emerged as powerful biocatalysts for the site- and stereoselective oxidative dearomatization of resorcinol (B1680541) compounds. nih.govumich.edu By selecting the appropriate enzyme, such as AzaH or AfoD, either enantiomer of the azaphilone core can be accessed, enabling stereodivergent synthesis. nih.gov This chemoenzymatic approach was used in the first total syntheses of azaphilones like trichoflectin (B1237355) and deflectin-1a. nih.govnih.gov

The stereochemistry of the polyene side chain would likely be controlled through stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which are well-established methods for forming carbon-carbon double bonds with defined geometry. nih.gov

Table 1: Key Stereoselective Reactions in Azaphilone Synthesis

ReactionPurposeCatalyst/Reagent ExampleTarget Analog ExampleCitation
Asymmetric Oxidative DearomatizationEstablish chiral quaternary centerChiral Vanadium CatalystChaetoglobin A chemistryviews.org
Biocatalytic Oxidative DearomatizationEnantiodivergent synthesis of chiral coreFlavin-dependent monooxygenase (e.g., AzaH)Trichoflectin nih.govnih.gov
Horner-Wadsworth-Emmons ReactionStereoselective alkene formationLithium phosphonateOctalactin A nih.gov

In multistep organic synthesis, protecting groups are often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. capes.gov.brnih.gov A good protecting group must be easy to install, stable to the reaction conditions, and easy to remove selectively. nih.gov

The structure of this compound contains two hydroxyl groups (one phenolic, one alcoholic) and an unsaturated lactone. unimi.it In a total synthesis, the phenolic hydroxyl group would likely require protection during various steps, such as organometallic additions or reactions involving strong bases.

Common protecting groups for hydroxyls in the context of polyketide synthesis include:

Silyl ethers (e.g., TBS, TIPS): These are robust and can be selectively removed with fluoride (B91410) sources. acs.org

Methyl ethers : While very stable, their removal requires harsh conditions (e.g., BBr₃), making them less ideal for late-stage deprotection. utexas.edu

Acetyl esters : Easily installed and removed by hydrolysis, but may not be stable to all conditions. capes.gov.br

The assembly of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. tandfonline.comfrontiersin.org

The synthesis of dimeric azaphilone alkaloids, such as chaetoglobin A, provides a clear example of a convergent approach. In this synthesis, a monomer unit is first prepared and then two units are joined via a diastereoselective oxidative phenol (B47542) coupling. chemistryviews.org For this compound, a convergent strategy could involve the separate synthesis of the naphthopyran core and the conjugated polyene side chain, followed by their coupling. This contrasts with a linear approach where the side chain might be built out step-by-step from a pre-formed aromatic core.

Table 2: Comparison of Linear and Convergent Synthesis

FeatureLinear SynthesisConvergent SynthesisCitation
Strategy Step-by-step assembly in a single sequence (A → B → C → Target)Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; B + D → Target) utexas.edu
Efficiency Overall yield drops significantly with each stepGenerally higher overall yield for complex targets frontiersin.org
Flexibility Less flexible; an early mistake impacts all subsequent stepsMore flexible; allows for optimization of fragment syntheses independently frontiersin.org
Application Simpler for less complex moleculesPreferred for complex molecules like dendrimers, proteins, and many natural products utexas.edu

Protecting Group Strategies in Complex this compound Synthesis

Semisynthesis and Derivatization of this compound

Semisynthesis is a powerful strategy that uses a natural product, isolated from a natural source, as a starting material for chemical modifications. acs.orgacs.org This approach can be more efficient than total synthesis for producing analogs, as nature has already performed the complex task of assembling the core scaffold. acs.org Given that this compound can be isolated from fungal cultures, it is an ideal candidate for semisynthetic modification to explore its structure-activity relationship. unimi.it

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of synthetic and medicinal chemistry. solubilityofthings.comslideshare.net The various functional groups present in this compound—hydroxyls, a lactone, a conjugated diene, and an aromatic ring—serve as handles for chemical modification. unimi.it

Potential derivatizations of this compound via FGI include:

Hydroxyl Groups : The two hydroxyl groups can be readily modified. Acetylation to form a diacetyl derivative and methylation of the phenolic hydroxyl have been reported in the original structure elucidation of this compound. unimi.it Other esterification or etherification reactions could produce a wide range of analogs.

Unsaturated Lactone : The lactone could be reduced to the corresponding diol. Alternatively, reaction with amines could open the lactone ring to form amides, a transformation that could also incorporate a nitrogen atom, as seen in nitrogenated azaphilones. rsc.org

Conjugated Polyene Side Chain : The double bonds in the side chain could be selectively hydrogenated to produce more saturated analogs. Epoxidation of the double bonds is another possibility, leading to structures with new stereocenters and altered biological activity.

Aromatic Ring : While the aromatic ring is electron-rich, its existing substitution pattern might make further selective functionalization, such as halogenation, challenging. However, methods for late-stage C-H functionalization could potentially be applied. frontiersin.org

These modifications allow for the systematic alteration of the molecule's properties, such as polarity, steric bulk, and hydrogen-bonding capacity, which can be crucial for optimizing biological activity. solubilityofthings.com

Strategies for Introducing Novel Moieties onto this compound

The core structure of this compound, being a member of the azaphilone family, offers several reactive sites for synthetic modification. While extensive synthetic campaigns focused solely on this compound are not widely documented, the strategies developed for the broader azaphilone class are directly applicable for introducing novel moieties. These approaches aim to functionalize the scaffold at various positions to explore new chemical space and modulate biological activity.

A primary strategy involves a series of coupling and functionalization reactions to build a library of diverse analogs from a common core. nih.gov This can be envisioned in a stepwise manner:

Sonogashira Coupling: To introduce diversity at the C3-position, an o-alkynylbenzaldehyde derivative can be synthesized via Sonogashira coupling of a bromo-benzaldehyde with various terminal alkynes. nih.gov This allows for the incorporation of a wide range of aryl, heteroaryl, or alkyl groups (R1 diversity).

Oxidative Dearomatization and Cycloisomerization: The resulting alkynyl benzaldehydes can then undergo oxidative dearomatization followed by a buffer-mediated cycloisomerization to form the fundamental azaphilone core structure. nih.gov

C5-Position Functionalization: The C5 position of the azaphilone core is amenable to further modification. Bromination of this site, followed by a Stille cross-coupling reaction, can introduce a second point of diversity (R2). nih.gov

C5-Acetoxylation: A novel modification involves the direct acetoxylation of the C5 position. This can be achieved by reacting the azaphilone scaffold with acetic acid/acetic anhydride (B1165640) in the presence of phenyliodine diacetate (PIDA). nih.gov

Acylation: The tertiary alcohol present on the bicyclic core is a key handle for introducing ester functionalities (a third point of diversity) through acylation with various acyl chlorides or anhydrides. nih.gov

Amine Condensation: A well-established reaction for azaphilones is their aminophilic reaction with primary amines. frontiersin.org This proceeds via a ring-opening/ring-closure mechanism, exchanging the pyran oxygen for a nitrogen atom to yield vinylogous γ-pyridones. researchgate.net This reaction introduces further diversity elements into the scaffold. nih.gov

In addition to synthetic modifications, biosynthetic studies have identified naturally occurring derivatives. Research on the marine-derived fungus Epicoccum nigrum led to the isolation and structure elucidation of a new this compound derivative alongside this compound itself. pau.edu.truni-bonn.deresearchgate.net This highlights nature's own strategies for generating structural diversity around the this compound core.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at establishing Structure-Activity Relationships (SAR). An SAR study systematically investigates how changes in a molecule's structure affect its biological activity, providing critical insights for optimizing a lead compound. For the azaphilone class, to which this compound belongs, SAR studies have been instrumental in identifying key structural features required for bioactivity.

A case study on the azaphilone sclerotiorin (B1681566) illustrates this process effectively. Sclerotiorin itself has weak antifungal activity. acs.org To improve upon this, several series of analogs were designed and synthesized to probe the importance of different substituents. The syntheses utilized a Sonogashira cross-coupling to build the necessary precursors, followed by cycloisomerization and oxidation to form the azaphilone core. acs.org The resulting analogs were then tested against a panel of fungal pathogens. acs.org

The preliminary SAR from this study revealed several crucial findings:

Substituents at the C5-position, such as chlorine or bromine, were critical for antifungal activity. acs.org

The nature of the group at the C3-position (specifically, a phenyl group and its substitution pattern) also significantly contributed to the observed activity. acs.org

Modification of the quaternary center, such as replacing the acetoxy group with a free hydroxyl, retained biological activity. acs.org

Conversely, analogs with a methyl substituent at the C1-position showed reduced activity. acs.org

This systematic approach led to the discovery of several sclerotiorin analogs with simpler structures but greater antifungal potency than the parent natural product. acs.org Such studies provide a clear blueprint for how a similar SAR campaign could be conducted on this compound to identify its key pharmacophoric features and develop derivatives with enhanced or novel biological activities.

Research Findings on Sclerotiorin Analog SAR

Compound R1 R2 X Antifungal Activity (General)
Sclerotiorin -COCH3 -CH3 Cl Weak
3a1 -COCH3 -H Cl Promising Candidate
3d2 -COCH3 -H Br Promising Candidate
3e2 -COCH3 -H Br Promising Candidate
3f2 -COCH3 -H Br Promising Candidate
3k2 -H -H Br Promising Candidate

Data sourced from a study on sclerotiorin analogs and their activity against seven fungal pathogens. acs.org "Promising Candidate" indicates significantly greater activity than the parent compound, sclerotiorin.

Design Principles for this compound Analogs

The design of this compound analogs, and azaphilone analogs in general, is guided by several core principles of medicinal chemistry and natural product synthesis. These principles aim to efficiently explore chemical space to identify compounds with improved properties.

Natural Product Scaffold-Based Design: The foundational principle is the use of the this compound (azaphilone) core as a privileged scaffold. Natural products are evolutionarily selected to interact with biological macromolecules, and using their core structures as a starting point is a validated strategy for discovering new bioactive agents. nih.gov The synthesis of libraries based on this scaffold aims to leverage its inherent biological relevance. acs.org

Diversity-Oriented Synthesis (DOS): A key objective is to generate maximum structural diversity from a common intermediate. The synthetic strategy for azaphilone libraries was explicitly designed to create "orthogonal diversification points." nih.gov This means that different regions of the molecule can be modified independently without interfering with other modifications, allowing for the systematic projection of diversity elements into the four sectors of the azaphilone core. acs.orgnih.gov

SAR-Guided Iterative Design: As initial biological data becomes available, it informs the design of the next generation of analogs. For instance, the finding that a halogen at the C5-position of sclerotiorin was crucial for antifungal activity would guide a chemist to synthesize more analogs with different halogens or other electron-withdrawing groups at that position to fine-tune the effect. acs.org This iterative cycle of design, synthesis, and testing is fundamental to lead optimization.

Biomimetic and Biosynthetic-Guided Synthesis: Understanding the biosynthetic pathway of a natural product can inspire synthetic strategies. researchgate.net Furthermore, the discovery of naturally occurring derivatives, such as the new this compound derivative found by Hufendiek et al., provides validated examples of tolerated structural modifications that can guide synthetic efforts. uni-bonn.de

Combinatorial Chemistry Approaches to this compound Analog Libraries

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of compounds, known as chemical libraries, for high-throughput screening. nih.gov This approach has been successfully applied to the azaphilone scaffold, demonstrating a clear path for the creation of this compound analog libraries.

The synthesis of azaphilone-based chemical libraries has been reported, outlining a systematic approach to generate three distinct sub-libraries (or "chemsets") from a common core. nih.govacs.org The strategy was designed for library production:

Chemset 1 (Core Scaffolds): A foundational library of azaphilone cores was created with diversity at the R1 (via Sonogashira coupling) and R2 (via Stille coupling) positions. nih.gov This provides a collection of unique, functionalized scaffolds.

Chemset 2 (Acylated Analogs): A selection of compounds from Chemset 1 was further diversified by acylating the tertiary alcohol. This created a library of ester derivatives, exploring how modifications at this site impact activity. nih.gov

Chemset 3 (Vinylogous Pyridones): Select members from the previous sets were used in condensation reactions with a variety of primary amines to afford a library of vinylogous 4-pyridones. nih.gov This sub-library introduces significant structural changes to the core heterocyclic system.

This multi-tiered approach allows for the projection of diversity elements across four different sectors of the azaphilone molecule, creating a comprehensive library for probing biological interactions. nih.gov

In addition to purely chemical synthesis, a "diversity-oriented combinatorial biosynthesis" approach has been explored. acs.org This method involves the shuffling of polyketide synthase (PKS) enzyme subunits, which are responsible for building the polyketide backbone of natural products. By combining PKS subunits from different biosynthetic pathways (in this case, those for benzenediol lactones and azaphilones), researchers were able to generate unprecedented hybrid polyketide scaffolds that contain structural motifs from both parent families. acs.org This bio-combinatorial strategy represents an innovative frontier for generating novel this compound-related structures that may not be readily accessible through traditional synthesis.

Advanced Spectroscopic and Analytical Characterization of Acetosellin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Acetosellin

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. escholarship.orgprinceton.edu The structure of this compound, a new yellow pigment isolated from the mycelium of Cercosporella acetosella, was determined through extensive spectroscopic investigations, including 1D and 2D NMR experiments. conicet.gov.ar The molecular formula of this compound was established as C₂₃H₂₂O₆. conicet.gov.ar

The ¹H NMR and ¹³C NMR spectra provide the fundamental information for assigning the protons and carbons in the molecule. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, allowing for the initial mapping of the molecular structure. For this compound, the NMR data was recorded in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Position δC (ppm) δH (ppm, mult., J in Hz)
1 63.77 (t)
1' 135.44 (d)
2' 134.21 (d)
3 74.21 (d)
3' 131.88 (d)
4 32.04 (t)
4' 131.50 (d)
5 157.78 (s)
5' 130.51 (d)
6 130.51 (s)
6' 124.24 (d)
7 146.84 (s)
7' 18.18 (q)
8 84.79 (s)
9 196.71 (s)
10 117.72 (s)
11 164.21 (s)
12 109.03 (s)
13 146.50 (s)
14 119.19 (d)
15 144.94 (s)
16 28.78 (q)
17 63.77 (t)

Data sourced from Nasini, G., et al. (2002). conicet.gov.ar

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of natural products like this compound. nih.gov These experiments reveal correlations between nuclei, providing information about connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. princeton.edusdsu.edu For this compound, COSY would reveal the sequence of protons in the conjugated polyene chain and other coupled systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons. sdsu.educolumbia.edu By correlating the assigned proton signals with their corresponding carbon signals from the ¹³C NMR spectrum, the carbon framework can be constructed piece by piece.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.educolumbia.edu HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which lack directly attached protons. For instance, in this compound, HMBC would be used to connect the polyene chain to the naphthopyranone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov NOESY is particularly important for determining the stereochemistry and absolute configuration of a molecule. In the structural elucidation of this compound, NOE experiments were critical in determining its absolute configuration. conicet.gov.ar

While a detailed public record of the full 2D NMR correlation data for this compound is not available, the application of these standard techniques was fundamental to its structural determination. conicet.gov.ar

Solid-State NMR Applications for this compound Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and properties of solid materials, including different crystalline forms or polymorphs. nih.govnih.gov Polymorphism is a critical aspect in pharmaceutical sciences, as different polymorphs of a drug can exhibit different physical properties. irispublishers.com

Information about the crystal structure of a compound is lost when it is dissolved in a solvent for traditional solution-state NMR. mdpi.com However, ssNMR can readily study and differentiate crystal forms. mdpi.com For a polyketide like this compound, ssNMR could be used to:

Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical shifts and peak multiplicities in ssNMR spectra. irispublishers.com

Characterize amorphous forms: ssNMR can provide structural information on amorphous (non-crystalline) solids for which single-crystal X-ray diffraction is not possible. uni-ruse.bg

Study molecular dynamics: ssNMR can probe the motion of molecules within the solid state.

Although no specific studies on the solid-state NMR of this compound polymorphs have been published, this technique remains a valuable tool for the comprehensive solid-state characterization of this and other natural products.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million, which allows for the determination of the elemental composition of a molecule. irispublishers.comutah.edu For this compound, Electron Ionization Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS) showed a molecular ion at an m/z of 394. conicet.gov.ar This corresponds to the molecular formula C₂₃H₂₂O₆, a determination made possible by the precision of HRMS. conicet.gov.arutah.edu This accurate mass is a critical piece of data in the initial stages of structure elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of this compound

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of fragment ions. nih.govacs.org This fragmentation pattern provides valuable structural information. The structure of this compound was determined in part by high-resolution tandem mass spectrometry. researchgate.net

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for this compound Profiling

Combining chromatography with mass spectrometry allows for the separation of complex mixtures and the identification and quantification of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of non-volatile and thermally labile compounds like many natural products. acs.orgcareerendeavour.com LC-MS is a powerful tool for profiling the secondary metabolites produced by fungi. nih.govnih.gov An LC-MS analysis of an extract from Cercosporella acetosella would be used to separate this compound from other co-occurring metabolites, allowing for its quantification and further characterization. The use of tandem mass spectrometry (LC-MS/MS) would provide both separation and structural information simultaneously. scielo.br

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is ideal for the analysis of volatile and semi-volatile compounds. researchgate.netresearchgate.net While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique could be used to analyze smaller, more volatile degradation products or related compounds in the biosynthetic pathway. conicet.gov.ar Derivatization can be employed to increase the volatility of compounds for GC-MS analysis. conicet.gov.ar

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation and fingerprinting of organic compounds like this compound. These methods provide information about the functional groups present and the extent of conjugated systems within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of covalent bonds. cognitoedu.orglibretexts.org When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. chemistrystudent.com This absorption pattern is unique to the molecule's structure, creating a "fingerprint." The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The region from 1450 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region, which shows a complex pattern unique to the specific molecule. libretexts.org

Key functional groups in this compound and their expected IR absorption ranges are detailed in the table below.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
HydroxylO-H stretch3600 - 3200 (broad)
Carbonyl (Ester)C=O stretch1750 - 1735
Carbonyl (Ketone)C=O stretch1725 - 1705
Aromatic RingC=C stretch1600 - 1450
Alkane C-HC-H stretch3000 - 2850
Ester C-OC-O stretch1300 - 1000

This table presents generalized, expected absorption ranges for the functional groups present in this compound. Actual values can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. Conjugated systems, such as the aromatic ring and carbonyl groups in this compound, are primary chromophores. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. While isolated chromophores absorb at shorter wavelengths, conjugation shifts the absorption to longer, more easily detectable wavelengths. msu.edu For this compound, the presence of the substituted chromanone core would result in characteristic absorption bands in the UV region.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral molecule. springernature.comsoton.ac.uk The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom can be determined. researchgate.net

For chiral molecules, X-ray crystallography can distinguish between enantiomers through the anomalous dispersion effect. mit.edu This phenomenon, which is a result of the resonant scattering of X-rays by electrons, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net The analysis of these differences allows for the unambiguous assignment of the absolute configuration (R/S) at each stereocenter.

The successful application of X-ray crystallography for this compound would require the following steps:

Crystallization: A high-quality single crystal of enantiomerically pure this compound must be grown. This is often a significant challenge for natural products. researchgate.net

Data Collection: The crystal is mounted in an X-ray diffractometer, and a complete set of diffraction data is collected.

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified using the Flack parameter. chem-soc.si A Flack parameter value close to zero for the correct enantiomer confirms the assignment with high confidence. chem-soc.si

While this technique is considered the "gold standard," its primary limitation is the prerequisite of a suitable single crystal, which may not always be obtainable. springernature.comresearchgate.net Recent advancements have made it possible to determine the absolute configuration of light-atom molecules (containing no elements heavier than oxygen) with greater confidence, which is relevant for this compound. mit.edu Publicly available search results did not yield a specific crystal structure for this compound.

Chiroptical Spectroscopy (CD/ORD) for this compound Stereochemical Assignments (e.g., ECD calculation)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgnsf.gov These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for assigning the absolute configuration of chiral molecules in solution. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. ntu.edu.sg A CD spectrum is only produced by a chiral molecule containing a chromophore in or near the stereogenic center. The resulting spectrum, with positive or negative peaks known as Cotton effects, is highly sensitive to the molecule's stereochemistry. slideshare.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org A plain ORD curve shows a gradual change in rotation, while a curve with peaks and troughs in the vicinity of a chromophore's absorption band is known as a Cotton effect curve, which is directly related to the CD spectrum. slideshare.net

For a complex molecule like this compound, experimental CD spectra can be compared with those of structurally related compounds of known stereochemistry. However, a more robust and modern approach involves the comparison of the experimental spectrum with a theoretically calculated spectrum.

Electronic Circular Dichroism (ECD) Calculation: This computational method has become a cornerstone in determining the absolute configuration of natural products. nih.gov The process generally involves:

Conformational Search: Identifying all low-energy conformers of the molecule using computational chemistry methods.

TDDFT Calculation: For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). faccts.deresearchgate.net

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical ECD spectrum.

Comparison: The theoretical spectrum is compared to the experimental CD spectrum. A good match allows for the confident assignment of the absolute configuration of the molecule. nih.gov

While specific experimental or calculated ECD data for this compound were not found in the searched literature, this technique has been used to determine the absolute configuration of other metabolites from Epicoccum nigrum, the fungus that produces this compound. researchgate.net

TechniquePrincipleApplication to this compound
IR Spectroscopy Measures vibrational frequencies of covalent bonds. cognitoedu.orgIdentifies functional groups (e.g., -OH, C=O, C-O) and provides a unique molecular fingerprint.
UV-Vis Spectroscopy Measures electronic transitions in chromophores. msu.eduCharacterizes the conjugated chromanone system.
X-ray Crystallography Measures diffraction of X-rays by a single crystal. springernature.comWould provide unambiguous determination of the 3D structure and absolute stereochemistry, if a suitable crystal can be grown.
CD/ORD Spectroscopy Measures differential interaction with circularly polarized light. saschirality.orgProvides data on the stereochemistry of the chiral center.
ECD Calculation Computationally predicts the CD spectrum. nih.govAllows for the assignment of absolute configuration by matching the calculated spectrum with the experimental one.

Hyphenated Techniques for this compound Detection and Quantification in Complex Matrices

Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for the analysis of specific compounds within complex mixtures like biological extracts. chromatographyonline.com

LC-UV-MS Coupled Systems

Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) is a powerful combination for the analysis of non-volatile compounds in complex matrices. sigmaaldrich.com

Liquid Chromatography (LC): The sample is first injected into an LC system, where components are separated based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, reversed-phase LC would be a common choice.

UV Detection: As the separated components elute from the column, they pass through a UV detector. This provides a chromatogram and quantitative data for compounds that absorb UV light, such as this compound with its chromanone core. thermofisher.com

Mass Spectrometry (MS): After UV detection, the eluent is directed into a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information. nih.gov This allows for the confident identification of this compound even if it co-elutes with other compounds.

This technique is ideal for creating a chemical profile of a fungal extract and quantifying the amount of this compound present. The combination of retention time (from LC), UV absorbance, and mass (from MS) provides very high confidence in the identification and quantification of the target analyte. sigmaaldrich.comshodex.com

GC-MS/MS Methodologies

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is another highly sensitive and selective technique, primarily used for volatile and semi-volatile compounds. technologynetworks.comeag.com

Gas Chromatography (GC): The sample is vaporized and separated in a gaseous state within a long capillary column. technologynetworks.com Separation is based on the compound's boiling point and interactions with the column's stationary phase. For a moderately polar and relatively high molecular weight compound like this compound, derivatization (e.g., silylation of the hydroxyl group) might be necessary to increase its volatility and thermal stability for GC analysis.

Tandem Mass Spectrometry (MS/MS): This detection method offers enhanced selectivity compared to a single MS. thermofisher.com In a triple quadrupole MS/MS system, the first quadrupole selects the molecular ion of the target analyte (this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion for detection. This process, known as Selected Reaction Monitoring (SRM), is extremely selective and minimizes interference from the matrix, allowing for very low detection limits. thermofisher.comlcms.cz

GC-MS/MS is particularly valuable for trace-level quantification of target compounds in highly complex samples, such as environmental or food matrices. lcms.czthermofisher.com

Pre Clinical Biological Activities and Mechanistic Investigations of Acetosellin

In Vitro Pharmacological Profiling of Acetosellin

The initial characterization of this compound's biological activity has been undertaken through a series of in vitro assays designed to identify its molecular targets and effects on cellular pathways.

Azaphilones as a class of compounds are recognized for their potential to inhibit various enzymes. rsc.org Specific testing of this compound has revealed interactions with certain enzymatic targets. In an assay for inhibitory activity against human cerebroside sulfotransferase (hCST), this compound initially showed potent inhibition, with a residual enzyme activity of just 11.86 ± 5.7%. However, this inhibitory activity was not observed upon repeated testing.

Further investigation into its enzyme inhibition profile showed that this compound did not significantly inhibit the proteases cathepsin K and S. The broader class of azaphilones, to which this compound belongs, has been noted for a wide range of biological activities, including enzyme inhibition. rsc.orgalitheagenomics.com

Table 1: Effect of this compound on Human Cerebroside Sulfotransferase (hCST) Activity

CompoundEnzyme TargetResult of Initial Test (Residual Activity %)Result of Repeated Test
This compoundHuman Cerebroside Sulfotransferase (hCST)11.86 ± 5.7No inhibitory activity observed

Reporter gene assays are a common tool for studying the regulation of gene expression and the activation of cellular signaling pathways. thermofisher.combmglabtech.compromega.jp These assays link a regulatory DNA sequence to a reporter gene—such as one encoding for luciferase or β-galactosidase—to measure the activation of specific pathways. creative-bioarray.com Despite the utility of this method, a review of the available scientific literature did not yield specific studies where reporter gene assays were used to elucidate signaling pathways directly mediated by this compound.

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess large numbers of compounds for a specific biological activity. alitheagenomics.comox.ac.ukatcc.org This methodology is often applied to large, diverse chemical libraries to identify "hit" compounds. assay.works While HTS has been employed in the broader context of natural product discovery from fungal sources, there is no specific information available in the reviewed literature detailing the screening of this compound-specific libraries for pharmacological activities. mdpi.comresearchoutreach.org

Reporter Gene Assays to Elucidate this compound-Mediated Signaling Pathways

Cellular and Molecular Mechanisms of this compound Action

Research into the effects of this compound at the cellular level has focused on its impact on fundamental processes such as cell survival and the induction of cell death mechanisms.

The effect of this compound on the viability of human cells has been evaluated using the resazurin-based assay, which measures metabolic activity as an indicator of cell health. In one study, human embryonic kidney (HEK293) cells were treated with this compound over a concentration range of 0.1 µM to 30 µM. The results of this assay provided data on the compound's impact on cell viability. nih.govfrontiersin.orgresearchgate.net Additionally, a bioactive extract containing this compound was reported to cause a significant decrease in cancer cell growth and viability.

Table 2: Experimental Parameters for this compound Cell Viability Assay

ParameterDetails
Cell LineHEK293 (Human Embryonic Kidney)
Assay TypeResazurin-based cell viability assay
Concentration Range0.1 µM – 30 µM
Positive ControlEtoposide
Vehicle Control0.3% DMSO

The potential for this compound to induce programmed cell death (apoptosis) or pathological cell death (necrosis) has been considered. mdpi.comceon.rs While some fungal toxins and azaphilone analogues have been shown to induce apoptosis or necrosis in various cell types, specific studies detailing the analysis of this compound-induced apoptosis or necrosis pathways are not extensively documented in the available literature. mdpi.comresearchgate.netnih.gov One report noted that potent analogues from a bioactive extract that contained this compound were capable of inducing apoptosis. However, the direct contribution of this compound to this effect was not specified.

Impact of this compound on Gene Expression and Protein Regulation (Transcriptomics, Proteomics)

The comprehensive analysis of a compound's effect on gene and protein expression is fundamental to understanding its mechanism of action. Methodologies such as transcriptomics and proteomics are invaluable for identifying molecular changes and potential therapeutic targets. researchgate.netresearchgate.net For instance, integrated multi-omics approaches, including transcriptomics and proteomics, have been successfully employed to characterize the systemic alterations induced by other natural compounds and to identify potential drug targets. researchgate.netpharmacognosy.us

In the context of fungal secondary metabolites, these "omics" technologies are crucial for validating the effects of genetic modifications and for understanding the complex molecular pathways involved in their biosynthesis and bioactivity. researchgate.net While ¹H-NMR-based chemical profiling has been used to identify active constituents in cytotoxic extracts leading to the isolation of this compound, specific transcriptomic or proteomic studies detailing the global gene and protein expression changes induced by this compound itself are not extensively detailed in the current body of research. pharmacognosy.us Future investigations in this area would be critical to fully elucidate the molecular pathways modulated by this compound.

Subcellular Localization Studies of this compound and its Targets

Determining the subcellular location where a compound or its molecular targets reside is key to understanding its biological function. For related fungal secondary metabolites like Monascus pigments (MPs), which share the azaphilone core structure with this compound, subcellular localization of their biosynthetic enzymes has been investigated. researchgate.net These studies revealed a compartmentalized pathway, with enzymes located in various subcellular locations, including the mitochondria and cytosol. researchgate.net For example, the polyketide synthase MrPigA was found in the mitochondria, while other enzymes like the ketoreductase MrPigC and oxidoreductase MrPigE were located in the cytosol. researchgate.net

While direct studies on the subcellular localization of this compound within a specific organelle have not been detailed, mass spectrometry imaging of host plant tissues has shown that other azaphilones are primarily found in the aerial parts of the plant. researchgate.net This suggests a potential distribution pattern for this compound within the host organism, although further specific studies using techniques like immunofluorescence microscopy would be needed to pinpoint its precise location within the cell and to identify the subcellular compartments of its molecular targets. proteinatlas.orgnih.gov

Enzymatic and Protein Interaction Studies of this compound

This compound belongs to the azaphilone class of fungal polyketides. researchgate.net Derivatives of this class are known to possess a wide range of biological activities, which often stem from their ability to interact with and modulate the function of enzymes and other proteins. researchgate.netnih.gov The biosynthesis of this compound itself is a subject of enzymatic investigation, with studies suggesting it is formed through the condensation of two separate polyketide-derived moieties. nih.govuni-bonn.de This process is theorized to be catalyzed by polyketide synthases. nih.govuni-bonn.de

While the broader family of azaphilones has been shown to have enzyme-inhibiting properties, specific enzymatic targets and protein interaction partners for this compound have not been fully elucidated. nih.gov One study on marine-derived fungal metabolites reported weak acetylcholinesterase (AChE) inhibition by a related steroid, but not by this compound itself. A resazurin-based assay showed this compound lacked cytotoxicity at a concentration of 30 µM, but this study did not assess specific enzyme inhibition. uni-bonn.de Detailed enzymatic assays and protein binding studies are therefore required to identify the direct molecular targets of this compound and quantify these interactions, for example, by determining IC50 or dissociation constant (Kd) values.

In Vivo Pre-clinical Models for this compound Efficacy Studies (e.g., rodent models)

Pre-clinical in vivo studies using animal models, such as rodents, are a cornerstone of drug development, providing essential data on the efficacy and safety of a compound before it can be considered for human trials. frontiersin.orgijrpc.combiocytogen.com These models are used to simulate human diseases and evaluate the therapeutic potential of new chemical entities. ijrpc.comnih.gov

However, the available scientific literature on this compound indicates that its preclinical evaluation has primarily focused on its phytotoxic properties in plant-based models rather than on its therapeutic efficacy in rodent models of human disease. mdpi.com Consequently, there is a lack of data regarding the performance of this compound in in vivo animal efficacy studies for conditions such as cancer or inflammatory diseases.

Animal Models of Disease for this compound Efficacy Evaluation (e.g., phytotoxic activity in plants)

The primary efficacy evaluation of this compound has been conducted using plant models to investigate its phytotoxic activity. mdpi.com this compound was originally isolated from the fungus Cercosporella acetosella, which is a pathogen that causes leaf spots on the weed Rumex acetosella (red sorrel). mdpi.comresearchgate.net This context points to its natural role as a fungal phytotoxin, a compound produced by fungi that is toxic to plants. mdpi.com

Laboratory bioassays have confirmed the phytotoxic effects of this compound. These studies serve as a model for evaluating its efficacy as a potential mycoherbicide. mdpi.com The compound was shown to inhibit the root elongation of both a dicotyledonous plant, Lepidium sativum (garden cress), and a monocotyledonous plant, Zea mays (maize), demonstrating a broad spectrum of activity. mdpi.com This phytotoxic potential is a key characteristic, suggesting that this compound's efficacy is primarily evaluated in the context of agriculture and weed management rather than human therapeutics. mdpi.comfrontiersin.org

Table 1: Documented Phytotoxic Activity of this compound
Test OrganismObserved EffectConcentrationReference
Lepidium sativum (Garden Cress)Inhibition of root elongation6.4 × 10-4 M mdpi.com
Zea mays (Maize)Inhibition of root elongation6.4 × 10-4 M mdpi.com

Pharmacodynamic Biomarker Identification in Pre-clinical Studies

Pharmacodynamic (PD) biomarkers are measurable indicators that show a biological response to a therapeutic intervention and are crucial in drug development to demonstrate target engagement and to guide dose selection. nih.govmdpi.comatlasantibodies.com The identification of such biomarkers typically occurs during preclinical and clinical studies, where changes in the biomarker can be correlated with the compound's mechanism of action and efficacy. crownbio.comcrownbio.com

Given that the preclinical investigation of this compound has been confined to its phytotoxic effects in plant systems, there are no reported studies on the identification of pharmacodynamic biomarkers in animal models. mdpi.com Research in this area would be contingent on future in vivo studies in animal systems, which would be necessary to identify and validate any potential PD biomarkers related to this compound's activity.

Histopathological and Immunohistochemical Analyses in Animal Tissues

Histopathological and immunohistochemical analyses are essential tools in preclinical toxicology and efficacy studies. cancer.govnih.gov These methods involve the microscopic examination of tissue to detect morphological changes and to visualize the expression and localization of specific proteins within the tissue architecture, respectively. drbestprice.comijsurgery.com Such analyses provide critical information on a compound's effect on organs at a cellular level.

As the in vivo research on this compound has not involved animal models, there is no available data from histopathological or immunohistochemical analyses of animal tissues following treatment with this compound. mdpi.com The application of these analytical techniques would depend on future preclinical efficacy and toxicology studies conducted in relevant animal models.

Metabolomic and Lipidomic Profiling in this compound-Treated Organisms

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the metabolomic and lipidomic consequences of this compound exposure in any biological system. To date, no specific studies have been published that detail the global or targeted analysis of metabolites (metabolomics) or lipids (lipidomics) in organisms following treatment with this fungal secondary metabolite.

While the phytotoxic effects of this compound, such as the inhibition of root elongation in plants like Lepidium sativum (cress) and Zea mays (maize), have been documented, the underlying biochemical mechanisms at the metabolic level remain uninvestigated mdpi.com. The isolation of this compound has been reported from fungi, for instance, from the mycelia of Cercosporella acetosella, the pathogen responsible for leaf spots on the weed Rumex acetosella mdpi.com. However, research has primarily focused on its identification, chemical structure, and general biological activities rather than its specific impact on metabolic pathways.

Therefore, this section cannot provide detailed research findings or data tables on the metabolomic and lipidomic profiling in this compound-treated organisms, as such data does not currently exist in the accessible scientific domain. Further research is required to elucidate how this compound may alter cellular metabolism and lipid profiles, which could, in turn, shed light on the mechanisms behind its observed biological activities.

Structure Activity Relationship Sar Studies of Acetosellin and Its Analogs

Correlations Between Acetosellin Structural Motifs and Biological Potency

This compound is a member of the azaphilone class of fungal polyketides. The characteristic structural motif of these compounds is a highly oxygenated pyrano-quinone bicyclic core which features a chiral quaternary carbon center. nih.govscispace.combindingdb.orgnih.govumich.edu This core scaffold is fundamental to their biological activity. The vast structural diversity within the azaphilone family, which gives rise to a wide spectrum of biological activities including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects, is primarily due to variations in peripheral substitutions and the cyclization of different side chains. nih.govscispace.comresearchgate.netmdpi.com

The dimerization of polyketide chains is another source of structural complexity and biological activity. scispace.com Specific structural elements have been directly correlated with biological potency. For instance, in a study of geumsanols, a class of azaphilone derivatives, the presence of a double bond at the C-11 and C-12 positions was identified as a critical feature for their cytotoxic activity. nih.gov Furthermore, a screening of 11 different azaphilone derivatives against tau protein aggregation, a hallmark of Alzheimer's disease, revealed that all tested compounds exhibited some level of inhibitory activity, underscoring the potential of the core azaphilone motif in targeting this pathological process. bindingdb.org The biosynthesis of this compound itself is intriguing, involving the assembly of two separate polyketide chains to form the final product. frontiersin.org

Table 1: Biological Activities of Various Azaphilone Structural Motifs
Compound/ClassStructural MotifCorrelated Biological ActivityReference(s)
AzaphilonesPyrano-quinone bicyclic core, chiral quaternary centerGeneral antimicrobial, cytotoxic, anti-inflammatory, antioxidant nih.govresearchgate.net
GeumsanolsAzaphilone core with C-11/C-12 double bondCytotoxicity nih.gov
AsperbenzaldehydeAzaphilone precursorTau aggregation inhibition bindingdb.org
Peyronellone A/BTetracyclic caged adduct of azaphiloneAntioxidant, hypoxia-protective activity nih.gov
N-containing AzaphilonesPyrone oxygen replaced by nitrogenModulated biological activities scispace.com

Identification of Key Pharmacophoric Features in this compound

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The azaphilone skeleton, including that of this compound, is considered a "privileged scaffold" or a potentially valuable pharmacophore for drug development due to its wide range of biological activities. rasayanjournal.co.inresearchgate.netuni-bonn.de

The key pharmacophoric features of the azaphilone class can be inferred from their common structural characteristics:

A Hydrogen Bond Acceptor/Donor System: The highly oxygenated pyrano-quinone core contains multiple oxygen atoms (in carbonyl, ether, and hydroxyl groups) that can act as hydrogen bond acceptors. Hydroxyl substituents, when present, can also serve as hydrogen bond donors. These features are critical for interaction with biological targets. nih.govx-mol.net

Hydrophobic Regions: The bicyclic core and any associated alkyl or acyl side chains provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of a target protein's binding site. dovepress.comnih.gov

Aromatic System: The quinone and pyran rings contribute to the aromaticity and planarity of the core, which can be important for stacking interactions with aromatic amino acid residues in a binding pocket. nih.govnih.gov

Defined 3D Geometry: The presence of a rigid bicyclic system and a chiral quaternary center imparts a well-defined three-dimensional shape to the molecule, which is a prerequisite for selective binding to a biological target. nih.govbindingdb.org

While a detailed pharmacophore model specifically for this compound is not extensively documented in the literature, the features of the broader azaphilone class provide a strong foundation for understanding its molecular recognition properties. For example, radicicol, a related natural product, is considered an important pharmacophore, highlighting the therapeutic potential of these structural motifs. researchgate.net

Impact of Stereochemistry on this compound Biological Activity

The core structure of all azaphilones is defined by the presence of at least one chiral quaternary center, making stereochemistry an intrinsic aspect of their SAR. nih.govbindingdb.orgnih.govumich.edu The absolute configuration of this center can dramatically influence biological activity. This is evidenced by numerous studies where the stereochemistry of various azaphilones had to be re-evaluated and revised, indicating that initial assignments were incorrect and that different stereoisomers possess distinct properties.

A significant breakthrough highlighted the critical nature of stereochemistry through the chemoenzymatic synthesis of both enantiomers of an azaphilone precursor. This work not only enabled the synthesis of specific natural products but also led to the structural revision of compounds like trichoflectin (B1237355) and deflectin-1a. It revealed that previous assumptions about their absolute configurations in the scientific literature were mistaken, directly demonstrating that the specific spatial arrangement is crucial for correct structural and, by extension, functional assignment. rasayanjournal.co.in In studies of other chiral natural products, it is common for only one enantiomer to display significant biological activity, as its specific 3D shape is complementary to the target binding site, while the other enantiomer may be inactive or have a different effect. researchgate.net

Computational Approaches to this compound SAR (e.g., QSAR, Docking Studies)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for elucidating the SAR of bioactive compounds and for guiding the design of new analogs. nih.govdovepress.comresearchgate.net

While specific QSAR studies on this compound are not widely reported, research on the broader azaphilone class demonstrates the utility of these in silico approaches. Molecular docking, a method that predicts the preferred orientation of a molecule when bound to a target protein, has been successfully applied to understand how azaphilones exert their effects.

Anti-inflammatory Activity: A molecular docking study was conducted on N-containing azaphilone derivatives to investigate their binding interactions with inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. This helped to rationalize the observed inhibitory effects of the compounds on nitric oxide production. nih.gov

Anticancer Activity: The binding mode of azaphilone-9 (B15140940) (AZA-9) to the RNA-binding protein HuR, which is implicated in tumorigenesis, was explored using computational docking. The study proposed a likely binding site for AZA-9 within the RNA-binding cleft of HuR, suggesting it inhibits the HuR-RNA interaction by directly competing for the binding site. researchgate.net

Enzyme Inhibition: SAR analysis of azaphilones from Aspergillus deflectus as inhibitors of protein tyrosine phosphatases (PTP1B and SHP2) was complemented by computational insights, helping to explain why features like the length of a side chain or the presence of specific double bonds influenced inhibitory activity.

Antidiabetic Potential: An in silico study screened 57 azaphilone derivatives from Monascus sp. for their potential as antidiabetic compounds by testing their interaction with the glycogen (B147801) phosphorylase receptor. Docking results identified a specific isolate as a promising candidate due to its strong binding affinity compared to a known drug. uni-bonn.de

These studies show a clear trend of using molecular docking to rationalize observed biological activities and to understand the molecular interactions that govern the potency of azaphilone compounds.

Table 2: Examples of Molecular Docking Studies on Azaphilones
Azaphilone Derivative(s)Biological TargetBiological ActivityComputational FindingReference(s)
Sclerazaphilones C-EInducible Nitric Oxide Synthase (iNOS)Anti-inflammatoryInvestigated probable binding interactions to rationalize NO inhibition. nih.gov
Azaphilone-9 (AZA-9)Hu antigen R (HuR)Inhibition of HuR-RNA interaction (Anticancer)Proposed a binding site in the RNA-binding cleft, suggesting competitive inhibition. researchgate.net
Deflectin analogsPTP1B, SHP2Enzyme InhibitionSupported SAR findings related to side chain and lactone ring features.
Monascus sp. IsolatesGlycogen PhosphorylaseAntidiabeticIdentified a lead compound with high binding affinity to the receptor. uni-bonn.de

Role of Peripheral Substituents in Modulating this compound's Efficacy and Selectivity

Key findings from various studies illustrate this principle:

Nitrogen Incorporation: The substitution of the pyran oxygen with a nitrogen atom, often from amino acids, creates a class of red-pigmented, N-containing azaphilones (vinylogous γ-pyridones). This fundamental change to the core structure alters the electronic properties and can lead to different biological activities. scispace.commdpi.com

Side Chain Modifications: A study on azaphilone derivatives acting as protein tyrosine phosphatase inhibitors found that the length of the aliphatic side chain was a key determinant of activity. Furthermore, the presence of a methyl group at the C-2' position on the side chain was shown to enhance inhibitory potency.

Acyl and Alkyl Groups: The specific acyl substituents on the lactone ring of fragirubrin-type azaphilones and the N-alkyl groups on nitrogenated derivatives are critical for differentiating the activity between analogs. uni-bonn.de

Lactone Ring Features: For PTP1B inhibitors, the presence of a γ-lactone ring with a double bond at the Δ8(12) position was found to positively contribute to the compound's activity.

Tau Aggregation Inhibition: In a study of 11 azaphilone derivatives with varying R1, R2, and R3 substituents, all compounds showed activity as tau aggregation inhibitors. However, four of these compounds were potent enough to actively disassemble pre-formed tau aggregates, a highly desirable therapeutic property. This demonstrates that subtle changes in peripheral groups can shift the mechanism from simple inhibition to aggregate dissolution. bindingdb.org

These examples underscore that while the azaphilone core is the foundational pharmacophore, the peripheral substituents are the primary drivers for fine-tuning the biological activity, allowing for the modulation of potency and selectivity against different biological targets.

Theoretical and Computational Studies of Acetosellin

Quantum Chemical Calculations on Acetosellin Electronic Structure

As of the latest literature surveys, specific quantum chemical calculations detailing the electronic structure of this compound have not been published. Such studies, which often employ methods like Density Functional Theory (DFT), are crucial for understanding the distribution of electrons within the molecule. frontiersin.orgwikipedia.orggatech.edu This knowledge underpins a molecule's reactivity, spectroscopic properties, and intermolecular interactions. frontiersin.orgwikipedia.orggatech.edu While the absolute configuration of this compound has been determined through experimental means and supported by computational methods like electronic circular dichroism (ECD) calculations, detailed analyses of its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution are not yet available in public research. researchgate.netrsc.orgnih.gov

Molecular Dynamics (MD) Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are instrumental in understanding how a ligand like this compound might interact with a biological target over time. aimspress.comresearchgate.net These simulations model the physical movements of atoms and molecules, providing a dynamic picture of binding events that static models cannot capture. aimspress.comresearchgate.netnih.gov

In a 2024 study, this compound was identified as one of 25 secondary metabolites from Epicoccum spp. selected for in silico investigation as a potential drug for mucormycosis. mdpi.com The study targeted the fungal enzyme lanosterol (B1674476) 14 alpha-demethylase, which is essential for the integrity of the fungal plasma membrane. mdpi.com As part of the in silico workflow, virtual screening and molecular docking are standard procedures used to predict the binding affinity and mode of interaction between a ligand (this compound) and its protein target. mdpi.combenthamscience.comcnr.itmdpi.com This computational approach helps to identify promising compounds for further experimental testing. benthamscience.comcnr.itmdpi.com The specific results of this compound's binding energy and interaction patterns from this study are part of a broader investigation into multiple compounds. mdpi.com

Table 1: Overview of In Silico Study Involving this compound

Parameter Description Reference
Subject Compound This compound mdpi.com
Source Organism Epicoccum spp. mdpi.com
Therapeutic Area Antifungal (Mucormycosis) mdpi.com
Biological Target Lanosterol 14 alpha-demethylase mdpi.com

| Computational Method | In silico studies, including virtual screening | mdpi.com |

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov Finding the most stable conformation, or the global energy minimum, is a critical step in computational chemistry, as it represents the most likely structure of the molecule under a given set of conditions. uni-bonn.dediva-portal.org

The structure and absolute configuration of this compound were first elucidated in 2002. frontiersin.orguni-bonn.de Such structural determination inherently relies on identifying the most stable conformer. Computational methods, including energy minimization, are standard tools used to refine and validate structures derived from experimental data like NMR spectroscopy. researchgate.netnih.gov These methods use force fields (in molecular mechanics) or quantum mechanical calculations to adjust bond lengths, angles, and dihedrals to find the lowest energy state. researchgate.netuni-bonn.dediva-portal.org While the foundational paper on this compound's structure does not detail the specific computational parameters used, the process of assigning its absolute configuration would have involved a thorough analysis of its three-dimensional shape and conformational stability. frontiersin.orguni-bonn.de

Table 2: Principles of Conformational and Energy Analysis

Technique Purpose Relevance to this compound
Conformational Search To identify all possible low-energy spatial arrangements (conformers) of a molecule. researchgate.netnih.gov Essential for understanding the 3D structure and flexibility of the this compound molecule.
Energy Minimization To calculate the potential energy of a given conformer and find the geometry with the minimum energy (a stable state). nih.govdiva-portal.org Used to determine the most stable, and therefore most probable, structure of this compound. frontiersin.orguni-bonn.de

| Global Minimum | The conformer with the absolute lowest energy, representing the most stable form of the molecule. uni-bonn.dediva-portal.org | The reported structure of this compound corresponds to its global minimum energy conformation. frontiersin.orguni-bonn.de |

Computational Prediction of this compound Reactivity and Metabolism

The prediction of a compound's metabolic fate and chemical reactivity is a vital part of drug discovery, helping to identify potential liabilities early on. youtube.comstackexchange.com Computational models can predict sites of metabolism (SoMs), which are the atoms in a molecule most likely to be modified by metabolic enzymes like the Cytochrome P450 family. youtube.comstackexchange.com These predictions often use a combination of machine learning and quantum mechanical calculations to estimate the reactivity of different parts of a molecule. youtube.com

Currently, there are no specific published studies focusing on the computational prediction of this compound's reactivity or metabolic pathways. Such research would involve identifying potential SoMs on the this compound structure and predicting the likely metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions. stackexchange.com

Drug Design Principles Applied to this compound Scaffolds

The core molecular structure of a class of compounds, known as the scaffold, is a central concept in drug design. mdpi.com Modifying the functional groups attached to a scaffold allows chemists to optimize the pharmacological properties of a molecule.

This compound belongs to the azaphilone class of polyketides, which are known for their diverse biological activities. frontiersin.orgdiva-portal.org Its biosynthesis involves the complex assembly of two separate polyketide chains to form its unique scaffold. wikipedia.org This natural product scaffold serves as a "building block" that can be used in drug discovery. The in silico investigation of this compound as a potential antifungal agent is a direct application of this principle, where the inherent biological activity of the natural scaffold is explored for therapeutic potential. mdpi.com The process of "scaffold hopping," where a known active scaffold is replaced by a structurally different one while retaining the same biological activity, is a common strategy to develop new drugs with improved properties or to circumvent existing patents. mdpi.com The this compound structure represents a promising scaffold for further development of potential therapeutic agents. frontiersin.org

Table 3: Chemical Compound Names

Compound Name
This compound
5',6'-dihydroxythis compound
Lanosterol

Ecological Roles and Environmental Dynamics of Acetosellin

Role of Acetosellin in Fungal-Plant Interactions (e.g., phytotoxin)

The most well-documented ecological role of this compound is as a phytotoxin in the context of fungal-plant interactions. Cercosporella acetosella, the fungus from which this compound was first isolated, is a pathogen that causes leaf spots on the cosmopolitan weed Rumex acetosella, commonly known as sheep sorrel. mdpi.comresearchgate.netnzpcn.org.nz The production of this compound by the fungus is implicated in the pathogenesis of this plant disease.

Detailed Research Findings:

Laboratory studies have demonstrated the phytotoxic effects of this compound. Research has shown that this compound inhibits the root elongation of both Lepidium sativum (cress) and Zea mays (maize) at a concentration of 6.4 × 10⁻⁴ M. mdpi.comnih.gov This inhibitory action on plant growth suggests that this compound contributes to the virulence of C. acetosella by damaging the host plant tissue, which facilitates fungal colonization and nutrient acquisition.

The phytotoxicity of this compound is a characteristic shared with other members of the azaphilone class of fungal metabolites. frontiersin.orgmdpi.com For instance, other azaphilones isolated from various fungi have also exhibited potent phytotoxic effects against a range of weed species, indicating that this class of compounds often plays a role in mediating fungal-plant relationships. frontiersin.orgnih.gov The production of these phytotoxins can be a key factor in the ability of pathogenic fungi to infect and cause disease in their host plants. mdpi.com

Plant SpeciesObserved Effect of this compoundConcentrationReference
Lepidium sativum (Cress)Inhibition of root elongation6.4 × 10⁻⁴ M mdpi.comnih.gov
Zea mays (Maize)Inhibition of root elongation6.4 × 10⁻⁴ M mdpi.comnih.gov
Rumex acetosella (Sheep Sorrel)Implicated in leaf spot diseaseNot specified mdpi.comresearchgate.net

This compound as a Phytoalexin or Allelopathic Agent

The roles of this compound as a phytoalexin or an allelopathic agent are less clear and require careful distinction.

Phytoalexin: Phytoalexins are antimicrobial compounds synthesized de novo by plants in response to pathogen attack. nih.gov Given that this compound is a secondary metabolite produced by the fungus Cercosporella acetosella and not the host plant Rumex acetosella, it does not fit the definition of a phytoalexin. mdpi.com

Allelopathic Agent: Allelopathy refers to the process where one organism produces biochemicals that influence the growth and development of other organisms. researchgate.net While Rumex acetosella itself is known to have allelopathic properties, there is no direct scientific evidence to suggest that this compound, the fungal metabolite, is the primary compound responsible for these effects. researchgate.net The allelopathic activity of Rumex acetosella is more likely attributable to compounds produced by the plant itself. researchgate.net

However, the phytotoxic nature of this compound means it could theoretically have allelopathic implications if released into the soil environment, potentially inhibiting the growth of competing plant species. This would be an indirect allelopathic effect mediated by the fungus. Fungal polyketides, in general, are known to play various roles in ecological competition. researchgate.netnih.gov Despite this, specific studies on this compound's role in allelopathy are currently lacking.

Environmental Fate and Degradation Pathways of this compound

There is limited specific research on the environmental fate and degradation pathways of this compound. As an organic compound released into the environment, its persistence, mobility, and transformation are governed by a combination of its chemical properties and environmental conditions. nih.gov

Being a polyketide, this compound is expected to undergo biodegradation by soil and aquatic microorganisms. nih.gov The rate of degradation would depend on factors such as soil type, microbial population, temperature, and moisture. The general fate of organic pollutants in the environment involves processes like biodegradation, hydrolysis, atmospheric oxidation, and photolysis. nih.gov However, the specific half-life of this compound in soil or water, and the identity of its degradation products, have not been determined. The complexity of the azaphilone structure suggests that its breakdown may occur in stages. nih.gov

The environmental persistence of a chemical is a crucial factor in its potential to have long-term ecological effects. nih.gov Without specific data for this compound, it is difficult to assess its environmental risk profile accurately.

Ecological Impact of this compound in Terrestrial and Aquatic Ecosystems

The ecological impact of this compound in broader terrestrial and aquatic ecosystems has not been a direct subject of scientific investigation. Any potential impact is likely linked to its known phytotoxic properties and the ecology of its producing fungi.

Terrestrial Ecosystems: In the immediate vicinity of its producing fungus, Cercosporella acetosella, on Rumex acetosella, this compound contributes to the host-pathogen dynamic. mdpi.com If released into the soil, its phytotoxic nature could potentially affect the germination and growth of other plants, thereby influencing local plant community structure. Fungi like Epicoccum nigrum, another producer of this compound, are ubiquitous in soil and on decaying vegetation, suggesting that this compound could be released into these environments. nih.govjournalssystem.comptfarm.pl The accumulation of such secondary metabolites can alter soil chemistry and microbial communities. hubbardbrook.orgresearchgate.net

Aquatic Ecosystems: The introduction of this compound into aquatic ecosystems could occur through runoff from agricultural areas where Rumex acetosella is a weed or from soils containing Epicoccum nigrum. nih.govresearchgate.net The effects of acidic deposition on aquatic ecosystems, which can mobilize various chemical compounds, highlight the sensitivity of these environments. hubbardbrook.orgepa.gov Given its phytotoxic properties, this compound could potentially harm aquatic plants and algae, although this has not been studied. The impact would depend on its concentration, persistence, and the susceptibility of aquatic organisms. The isolation of this compound from a marine-derived fungus, Epicoccum nigrum, indicates that it is present in marine environments, though its specific ecological role there remains to be elucidated. nih.gov

Advanced Methodologies for Acetosellin Research

Chemoproteomics and Target Identification Techniques for Acetosellin

Identifying the cellular protein targets of a bioactive small molecule is a critical step in elucidating its mechanism of action. nih.gov For a compound like this compound, chemoproteomics offers a powerful suite of tools to achieve this. rsc.org These techniques can be broadly categorized into labeled and label-free approaches, which enable the identification of specific protein-binding partners in a complex biological system, such as a cell lysate or even within living cells. nih.govresearchgate.net

Activity-based protein profiling (ABPP) is a particularly relevant chemoproteomic strategy for natural products that may act as covalent inhibitors. nih.gov This method uses chemical probes that mimic the natural product's reactive group to covalently label the active sites of target enzymes. rsc.orgnih.gov Given that many azaphilones possess electrophilic centers, ABPP could be a potent method for identifying this compound's specific protein interactions. nih.gov

The primary strategies in chemoproteomics for identifying the targets of natural products are summarized below.

Technique Category Specific Method Description Application to this compound Research
Labeled Techniques Affinity-Based Probes (ABP)This compound is modified with a tag (e.g., biotin, fluorescent dye) to create a probe. The probe is incubated with a proteome, and the probe-protein complexes are captured and identified using mass spectrometry. nih.govresearchgate.netTo "fish" for and identify proteins that directly bind to this compound, revealing its primary targets.
Photo-Affinity Labeling (PAL)A photo-reactive group is incorporated into the this compound structure. Upon UV irradiation, the probe covalently crosslinks to nearby interacting proteins, enabling their capture and identification. researchgate.netTo capture both high-affinity and transient or weak interactions that might be missed by standard affinity purification.
Label-Free Techniques Drug Affinity Responsive Target Stability (DARTS)This method exploits the principle that when a small molecule binds to a protein, it can alter the protein's stability and protect it from degradation by proteases. rsc.orgTo identify this compound targets without chemical modification, preserving its native binding activity.
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)Based on the concept that drug-protein binding increases the thermal stability of the target protein. Changes in protein melting points across the proteome upon this compound treatment are measured. researchgate.netTo confirm target engagement in a cellular context and identify both direct targets and downstream proteins affected by the binding event.
Stability of Proteins from Rates of Oxidation (SPROX)This technique monitors changes in the rate of protein oxidation in the presence of a binding ligand. The protein-ligand complex can alter the accessibility of methionine residues to oxidation. rsc.orgTo identify target proteins with high precision, especially when the interaction does not confer significant protease or thermal stability. rsc.org

These chemoproteomic approaches provide a powerful, unbiased way to screen for the molecular targets of this compound, offering a comprehensive view of its interaction landscape within the cell. researchgate.net

CRISPR-Cas9 Gene Editing for Modulating this compound Biosynthesis

The biosynthesis of fungal secondary metabolites like this compound is governed by a series of enzymes encoded by genes often clustered together in a biosynthetic gene cluster (BGC). researchgate.net The CRISPR-Cas9 system has emerged as a revolutionary tool for genetic engineering, allowing for precise and efficient gene editing to study and manipulate these pathways. researchgate.netresearchgate.net This technology can be used to knock out, repress (CRISPRi), or activate (CRISPRa) specific genes, providing a direct means to probe gene function and enhance the production of desired metabolites. frontiersin.org

The proposed biosynthesis of this compound is thought to involve the condensation of two intermediates derived from polyketide pathways. nih.gov Key enzymes in this process, such as polyketide synthases (PKSs), tailoring enzymes (e.g., oxidoreductases, cyclases), and transcription factors that regulate the BGC, represent prime targets for CRISPR-Cas9 manipulation. nih.gov For instance, knocking out a specific PKS gene expected to be involved in the pathway would likely abolish this compound production, confirming the gene's role. frontiersin.org Conversely, using CRISPRa to upregulate the expression of a rate-limiting enzyme or a key transcription factor could significantly enhance the yield of this compound. researchgate.net

Research on other azaphilone-producing fungi has already demonstrated the utility of this approach. In Pseudogymnoascus verrucosus, CRISPR/Cas9-mediated disruption of the azpA gene, a gene involved in pigment biosynthesis, successfully eliminated the production of the red azaphilone pigment. researchgate.net

Target Type CRISPR-Cas9 Strategy Objective Example in this compound Biosynthesis
Core Biosynthetic Genes Gene Knockout (via NHEJ)To confirm the function of a gene essential for the pathway.Target the primary Polyketide Synthase (PKS) gene responsible for building the carbon skeleton of this compound. A knockout should halt production. frontiersin.org
Tailoring Enzymes Gene Knockout or MutagenesisTo understand the role of specific modification steps and potentially create novel derivatives.Knock out the gene for the reductase proposed to be involved in the final cyclization step, potentially leading to the accumulation of an intermediate. nih.gov
Regulatory Genes CRISPR interference (CRISPRi)To downregulate a negative regulator (repressor) of the biosynthetic gene cluster.Use a catalytically dead Cas9 (dCas9) fused to a repressor domain to target a putative transcription factor that inhibits the this compound BGC.
Regulatory Genes CRISPR activation (CRISPRa)To upregulate a positive regulator (activator) of the biosynthetic gene cluster for increased yield.Use dCas9 fused to an activator domain to enhance the expression of a pathway-specific transcription factor, boosting this compound production. researchgate.netfrontiersin.org
Competing Pathways Gene KnockoutTo redirect metabolic flux towards this compound production.Knock out a key enzyme in a competing secondary metabolite pathway that shares the same precursor pool.

The precision of CRISPR-Cas9 technology not only facilitates the functional genomics of this compound biosynthesis but also opens avenues for the engineered production of both the natural compound and novel analogues. researchgate.net

Organoid and 3D Culture Models in this compound Research

Traditional two-dimensional (2D) cell cultures have limitations as they often fail to replicate the complex architecture and cell-cell interactions of living tissues. tandfonline.com Organoids and other three-dimensional (3D) culture systems have emerged as more physiologically relevant models. nih.gov Organoids are self-assembling 3D cell clusters derived from stem cells that mimic the structure and function of their real-life organ counterparts. scienceopen.comnews-medical.net These models are invaluable for studying the biological effects of natural products like this compound in a context that more closely resembles human physiology. tandfonline.comresearchgate.net

For example, if this compound is being investigated for its phytotoxic properties, tumor organoids derived from patients could be used to assess its anticancer potential. mdpi.comtandfonline.com These models preserve the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate prediction of a compound's efficacy compared to homogenous 2D cancer cell lines. tandfonline.com Similarly, liver organoids could be employed to study the metabolism of this compound, while intestinal organoids could be used to investigate its absorption and gut interactions. scienceopen.com

Model Type Description Advantages for this compound Research Limitations
2D Cell Culture Cells grown as a monolayer on a flat plastic surface.High-throughput, low cost, well-established protocols.Lacks tissue architecture, altered gene expression, poor representation of in vivo environment. tandfonline.com
Spheroids 3D aggregates of cells grown in suspension or non-adherent plates.Simple to generate, establish 3D cell-cell contacts, create nutrient and oxygen gradients.Lack of complex tissue organization and multiple cell types found in organoids.
Organoids Self-organized 3D structures grown from stem cells (adult or pluripotent) that recapitulate key aspects of organ structure and function. scienceopen.comPhysiologically relevant, stable genome, contain multiple organ-specific cell types, suitable for personalized medicine studies. tandfonline.comscienceopen.comHigher cost, more complex culture requirements, variability in generation. tandfonline.comnih.gov
Organs-on-a-Chip Microfluidic devices containing living cells in continuously perfused micro-channels to simulate tissue and organ functions.Allows for dynamic fluid flow, mechanical cues, and multi-organ interaction studies.Technically complex, lower throughput than standard cultures. mdpi.com

The integration of natural product screening with patient-derived organoid models presents a promising frontier for discovering novel therapeutic applications for compounds like this compound and for elucidating their mechanisms of action in a highly relevant biological system. nih.gov

Microfluidic Systems for High-Throughput this compound Analysis

Microfluidics, the science of manipulating minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for natural product research. mdpi.comresearchgate.net These "lab-on-a-chip" systems can miniaturize and automate complex analytical processes, leading to rapid analysis, reduced consumption of reagents and samples, and high-throughput capabilities. researchgate.netnih.gov

For this compound research, microfluidic systems can be applied at multiple stages. They can be used to cultivate the source fungus (e.g., Cercosporella acetosella) in precisely controlled micro-environments to optimize the production of this compound. mdpi.com Microfluidic devices integrated with separation techniques like capillary electrophoresis and detection methods like mass spectrometry can enable rapid, high-sensitivity analysis of this compound from crude extracts. nih.gov

Furthermore, droplet-based microfluidics, which encapsulates single cells or reactions in picoliter-volume droplets, is ideal for high-throughput screening. mdpi.com This technology could be used to screen thousands of variations in fungal culture conditions or to test the biological activity of this compound against vast libraries of cells or biochemical targets in a fraction of the time and cost of traditional methods. mdpi.com

Application Area Microfluidic Technique Description Advantage for this compound Research
Fungal Cultivation Continuous-flow BioreactorsMicro-scale chambers that provide a continuous flow of fresh media and removal of waste products. mdpi.comPrecise control over growth conditions (nutrients, pH, temperature) to optimize and study this compound biosynthesis. nih.gov
Compound Isolation Liquid-Phase MicroextractionMiniaturized extraction processes within a microfluidic chip to isolate target compounds from a complex mixture. microfluidics-innovation-center.comReduced solvent and sample consumption, faster extraction times, and improved efficiency compared to bulk methods. microfluidics-innovation-center.com
Bioactivity Screening Droplet MicrofluidicsEncapsulation of single cells (e.g., cancer cells, bacteria) with this compound in discrete droplets for massive parallel testing. mdpi.comUltra-high throughput for screening, analysis of cellular heterogeneity, and reduced reagent usage. mdpi.com
Analytical Chemistry Chip-Based Electrophoresis/ChromatographySeparation of compounds within micro-channels, often coupled directly to a mass spectrometer for identification and quantification. nih.govRapid analysis time, high separation efficiency, and minimal sample volume requirements. researchgate.net

The adoption of microfluidic platforms can significantly accelerate the pace of this compound research, from optimizing its production to discovering its biological functions through high-throughput screening. researchgate.netmdpi.com

Future Directions and Research Gaps in Acetosellin Chemistry and Biology

Unexplored Biosynthetic Pathways and Enzymes of Acetosellin

A primary research frontier lies in the comprehensive characterization of this compound's biosynthesis. It is understood that the formation of this polyketide-type compound involves a remarkable assembly of two distinct polyketide chains, a hypothesis supported by 13C labeling studies. nih.govuni-bonn.de However, the specific enzymatic machinery orchestrating this convergence remains largely a black box. Azaphilones are typically assembled via polyketide and fatty acid synthesis pathways, which rely on a suite of enzymes to build and modify the molecular scaffold. researchgate.net

Future research must focus on identifying the complete biosynthetic gene cluster (BGC) responsible for this compound production in Epicoccum nigrum. The key research gaps and future objectives are outlined below:

Identification of Core Synthases: The specific polyketide synthases (PKSs) that construct the two initial chains are unknown. Identifying and characterizing these enzymes is the first step toward understanding the entire pathway.

Elucidation of Tailoring Steps: The sequence of reactions catalyzed by tailoring enzymes—such as oxidoreductases, reductases, and monooxygenases—that modify the polyketide backbones is yet to be determined. researchgate.net

The Dimerization Mechanism: Perhaps the most intriguing and least understood aspect is the mechanism by which the two separate chains are joined. The specific enzyme(s) that catalyze this crucial assembly step are a priority for discovery.

A comparison of the known general enzyme families in polyketide synthesis versus the currently unknown specific enzymes for this compound highlights this significant knowledge gap.

General Polyketide Biosynthesis This compound-Specific Biosynthesis (Largely Unexplored)
Acyl-CoA CarboxylaseSpecific precursor-generating enzymes
Polyketide Synthase (PKS)Identity of the two core PKSs
KetoreductaseSpecific ketoreductases involved
DehydrataseSpecific dehydratases involved
EnoylreductaseSpecific enoylreductases involved
Oxidase/MonooxygenaseSpecific tailoring enzymes for functionalization
N/AEnzyme(s) catalyzing the assembly of the two chains

This table illustrates the general enzymatic steps in polyketide synthesis and the corresponding, currently unidentified, specific enzymes in the this compound pathway.

Novel Synthetic Routes and Analog Design for Enhanced this compound Properties

The chemical synthesis of this compound has not yet been reported, presenting a significant gap and opportunity for synthetic organic chemists. Developing a total synthesis would not only confirm its structure but also provide a platform for producing structural analogs with potentially enhanced properties. rsc.org Given that this compound has been noted for its chemical instability, designing more robust analogs is a key objective. uni-bonn.de

Future research in this area should pursue two main tracks:

Total Synthesis: The development of a concise and efficient total synthesis of this compound is a primary goal. This would provide access to the compound for further biological testing, which is currently limited by the amounts obtainable from fungal cultures.

Analog Design and Synthesis: Leveraging a synthetic route, a variety of analogs can be designed. Computational methods can facilitate the diversification of the parent molecule by suggesting substructure replacements aimed at improving biological activity or stability. rsc.org Strategies could include modifying the peripheral functional groups or altering the core azaphilone scaffold. The goal is to generate novel molecules that retain or exceed the bioactivity of the parent compound while improving its drug-like properties. iiserpune.ac.in

Research Objective Methodology / Approach Potential Enhancement
Develop Total SynthesisRetrosynthetic analysis, route scouting, and optimization.Enable access to pure this compound for research.
Enhance Chemical StabilityModify labile functional groups identified during synthesis.Increased shelf-life and suitability for biological assays.
Improve Biological PotencyStructure-based design, synthesis of focused libraries.Stronger interaction with biological targets.
Create Novel BioactivitiesDiversification of the core scaffold.Discovery of new therapeutic applications.

This table outlines potential research directions for the chemical synthesis and analog design of this compound.

Identification of Undiscovered Biological Targets of this compound

While azaphilone derivatives are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects, the specific biological targets of this compound remain completely unknown. researchgate.net This is a critical research gap, as understanding a compound's mechanism of action is fundamental to its development as a research tool or therapeutic agent. Research on the producing fungus, Epicoccum nigrum, has identified bioactivities for other co-metabolites, but not for this compound itself. uni-bonn.de

Future work must prioritize the identification of this compound's molecular targets. This process, often called target deorphanization, can be approached through several established and emerging techniques:

Biochemical Screening: Testing this compound against diverse panels of enzymes (e.g., kinases, proteases, phosphatases) and receptors.

Cell-Based Assays: Using high-content screening and phenotypic assays to observe the effects of this compound on various cell lines and pathways, which can provide clues about its mechanism.

Chemical Proteomics: Employing techniques like affinity chromatography-mass spectrometry, where a modified this compound probe is used to "pull down" its binding partners from cell lysates.

Computational Prediction: Utilizing in silico methods, such as molecular docking and pharmacophore modeling, to screen the structure of this compound against databases of known protein structures. cas.org

Application of Advanced Omics Technologies to this compound Research

The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to natural product research that has yet to be fully applied to this compound. mdpi.comijpsr.comnih.gov These technologies can rapidly accelerate the discovery of the biosynthetic pathway and uncover its regulatory networks within Epicoccum nigrum.

Genomics: Whole-genome sequencing of E. nigrum is a critical step. This data can be mined using bioinformatics tools to locate the this compound BGC. ijrpas.com

Transcriptomics (RNA-Seq): By comparing the gene expression profiles of the fungus under conditions of high and low this compound production (which can be controlled by trace metals), researchers can identify the genes within the BGC that are co-regulated and actively transcribed during biosynthesis. uni-bonn.defrontiersin.org

Proteomics: This technique identifies the actual proteins (enzymes) present in the cell, providing direct evidence of the translation of genes from the BGC and their presence to carry out the biosynthesis. nih.gov

Metabolomics: Analyzing the full spectrum of small-molecule metabolites can help identify biosynthetic intermediates and new this compound derivatives, providing a more complete picture of the metabolic pathway. nih.govmdpi.com

Integrated Multi-Omics: The true power lies in integrating these datasets. nih.govnih.gov A combined analysis can definitively link genes to enzymes and enzymes to the production of this compound and related metabolites, offering a comprehensive understanding of its biology. frontiersin.orgnih.gov

Omics Technology Application to this compound Research Expected Outcome
Genomics Sequence the genome of Epicoccum nigrum.Identification of the this compound biosynthetic gene cluster (BGC).
Transcriptomics Compare gene expression under different production conditions.Pinpoint actively transcribed genes involved in biosynthesis.
Proteomics Identify the full complement of proteins (enzymes).Confirm the presence of biosynthetic enzymes.
Metabolomics Profile all small-molecule metabolites.Detect biosynthetic intermediates and new derivatives.
Multi-Omics Integrate all datasets.Create a complete map from gene to metabolite.

This interactive table summarizes the application of various omics technologies to advance this compound research.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming natural product research by enhancing data analysis and predictive modeling capabilities. acs.orgnih.gov The application of these computational tools to this compound represents a significant future opportunity to overcome existing challenges and accelerate discovery. cas.orgijrpas.com

Key areas for AI/ML integration include:

Biosynthetic Gene Cluster Identification: ML algorithms can be trained to recognize the characteristic features of BGCs in genomic data, significantly speeding up the identification of the this compound gene cluster in E. nigrum. cas.org

Target Prediction and Mechanism of Action: As its targets are unknown, AI models can screen the structure of this compound against vast biological data to predict potential protein targets and its mechanism of action, providing hypotheses for experimental validation. cas.orgfnasjournals.com

Analog Design and Property Prediction: AI can revolutionize the design of new this compound analogs. ijrpas.com ML models can predict the structure-activity relationship (SAR), identifying which molecular features are key for bioactivity and suggesting modifications to improve potency or reduce toxicity. acs.org Generative AI can even design novel molecules from scratch that are optimized for desired properties. fnasjournals.com

Multi-Omics Data Integration: The complexity of multi-omics datasets requires sophisticated analytical tools. AI is adept at integrating these diverse data types to build predictive models of the biosynthetic pathway and its regulation. ijrpas.com

The integration of AI promises to create a more efficient, data-driven cycle of discovery in this compound research, from gene to novel drug candidate.

Q & A

Q. Table 1: Example Synthesis Parameters

MethodYield (%)Purity (%)Key ConditionsReference
Esterification789824h reflux, H₂SO₄
Enzymatic catalysis6595pH 7.0, 37°C

How can researchers design experiments to resolve contradictory data on this compound’s bioavailability across in vitro and in vivo models?

Level: Advanced
Answer:
Contradictions often arise from methodological variability. To address this:

Controlled Variable Analysis : Isolate factors such as solubility enhancers, administration routes, or metabolic inhibitors. Use factorial design experiments to test interactions .

Cross-Model Validation : Compare pharmacokinetic parameters (e.g., Cmax, AUC) across cell lines, animal models, and human-derived organoids. Ensure consistency in dosage metrics and sampling intervals .

Meta-Analysis : Systematically aggregate existing data using PRISMA guidelines to identify bias or outliers .

Key Consideration : Document all deviations from standard protocols (e.g., fed vs. fasted states) to contextualize discrepancies .

What advanced computational strategies are recommended for modeling this compound’s receptor-binding interactions?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to predict binding affinities and conformational changes. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • Docking Studies : Employ software like AutoDock Vina to screen binding sites, paired with mutagenesis data to refine predictions .
  • QSAR Models : Corrogate structural descriptors (logP, polar surface area) with bioactivity data to optimize lead compounds .

Q. Table 2: Computational vs. Experimental Binding Energies

Compound VariantPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)Deviation
This compound-A-8.2-7.90.3
This compound-B-7.5-6.80.7

How should researchers formulate hypotheses to investigate this compound’s mechanism of action in heterogeneous cell populations?

Level: Basic
Answer:
Apply the PICOT framework to structure hypotheses:

  • Population : Specify cell types (e.g., cancer vs. normal fibroblasts).
  • Intervention : Dose range and exposure time of this compound.
  • Comparison : Control groups with untreated cells or alternative inhibitors.
  • Outcome : Quantify biomarkers (e.g., apoptosis via caspase-3 assays).
  • Time : Temporal resolution (e.g., 24h vs. 72h effects) .

Methodological Note : Use flow cytometry or single-cell RNA sequencing to account for population heterogeneity .

What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

Level: Advanced
Answer:

  • Nonlinear Regression : Fit sigmoidal curves to calculate EC₅₀/LC₅₀ values (e.g., GraphPad Prism).
  • ANOVA with Post-Hoc Tests : Compare means across multiple doses; adjust for family-wise error rates (Bonferroni correction) .
  • Survival Analysis : Use Kaplan-Meier plots for longitudinal toxicity data .

Caution : Report confidence intervals and effect sizes to avoid overinterpretation of "significant" results .

How can researchers ensure ethical and reproducible reporting of this compound’s preclinical efficacy data?

Level: Basic
Answer:

  • ARRIVE Guidelines : Detail animal models (species, sex, age), randomization, and blinding protocols .
  • Data Transparency : Share raw datasets (e.g., via Zenodo) and include negative results to mitigate publication bias .
  • Conflict Disclosure : Acknowledge funding sources and institutional review board (IRB) approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.